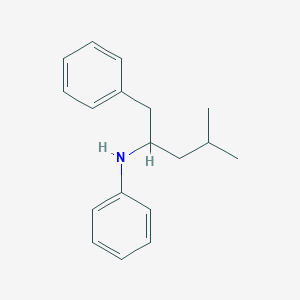

(1-Benzyl-3-methylbutyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H23N |

|---|---|

Molecular Weight |

253.4 g/mol |

IUPAC Name |

N-(4-methyl-1-phenylpentan-2-yl)aniline |

InChI |

InChI=1S/C18H23N/c1-15(2)13-18(14-16-9-5-3-6-10-16)19-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3 |

InChI Key |

IWKQCNPHNGSIIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC1=CC=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Reductive Amination:

A highly effective method for synthesizing secondary amines is the reductive amination of an aldehyde with a primary amine. d-nb.infoorganic-chemistry.orgkoreascience.kr In the context of synthesizing (1-Benzyl-3-methylbutyl)aniline, a potential pathway involves the reaction of N-benzylaniline with 3-methylbutanal (isovaleraldehyde) .

The reaction proceeds in two main steps:

Imine Formation: The primary amine, N-benzylaniline, reacts with the aldehyde, 3-methylbutanal, to form an intermediate iminium ion.

Reduction: The iminium ion is then reduced in situ to the desired secondary amine, this compound. A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. researchgate.net

N Alkylation:

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnection occurs at the C-N bond, suggesting two main precursor fragments: an aniline or a derivative and a component contributing the 1-benzyl-3-methylbutyl group.

A logical retrosynthetic approach would involve disconnecting the bond between the nitrogen and the benzylic carbon. This leads to aniline and 1-phenyl-4-methyl-2-pentanone as key synthons. The forward reaction would then be a reductive amination. Another possibility is the disconnection of the N-phenyl bond, which would suggest benzene (B151609) or a substituted benzene and 1-benzyl-3-methylbutylamine as precursors.

Classical Approaches to Substituted Aniline Synthesis

Traditional methods for synthesizing substituted anilines provide a foundational understanding for the preparation of this compound.

Reductive Amination Pathways for this compound

Reductive amination is a versatile and widely used method for forming C-N bonds. numberanalytics.commasterorganicchemistry.com This process typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of aniline with 1-phenyl-4-methyl-2-pentanone.

The reaction is often carried out in a one-pot procedure where the amine, carbonyl compound, and a reducing agent are mixed together. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present. masterorganicchemistry.com For instance, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com The reaction conditions, such as solvent and the use of an acid catalyst, can also significantly influence the reaction's efficiency. scielo.org.mxarkat-usa.org

A variety of catalytic systems have been developed to improve the efficiency and selectivity of reductive amination. For example, the use of a cation exchange resin like DOWEX(R)50WX8 with NaBH₄ has been shown to be effective for the reductive amination of aldehydes and anilines. scielo.org.mx Other catalytic systems include the use of ruthenium complexes, which have demonstrated high efficiency for the reductive amination of aldehydes with anilines. organic-chemistry.org

Nucleophilic Aromatic Substitution Precursors

Nucleophilic aromatic substitution (SNAAr) is another classical method that can be employed for the synthesis of substituted anilines. chemistrysteps.comfishersci.co.uk This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile, such as an amine. fishersci.co.uk For this strategy to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. fishersci.co.uk

In the context of synthesizing this compound, a potential precursor would be a halobenzene activated by an electron-withdrawing group, which would react with 1-benzyl-3-methylbutylamine. However, this approach is less direct as it requires the prior synthesis of the substituted amine and a suitably activated aryl halide.

Anilination Reactions for C-N Bond Formation

Anilination reactions directly form a C-N bond between an aniline and another molecule. A classic example is the alkylation of aniline with an alkyl halide. orgsyn.org In the synthesis of this compound, this would involve the reaction of aniline with a suitable alkyl halide such as 1-chloro-1-phenyl-4-methylpentane. To avoid over-alkylation and the formation of dibenzylaniline, an excess of aniline is typically used. orgsyn.org The reaction is often carried out in the presence of a weak base, like sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction. orgsyn.org

Modern Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry has seen the development of powerful catalytic methods for C-N bond formation, offering milder reaction conditions and broader substrate scope compared to classical methods.

Transition Metal-Catalyzed C-N Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-N bonds. numberanalytics.comacs.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example and is widely used for the synthesis of anilines and their derivatives. acs.orgtcichemicals.com This reaction couples an amine with an aryl halide or pseudohalide. acs.org For the synthesis of this compound, this would involve the reaction of 1-benzyl-3-methylbutylamine with a halobenzene, catalyzed by a palladium complex. The development of various phosphine (B1218219) ligands has been crucial to the broad applicability and high efficiency of this reaction. acs.org

Other transition metals like copper, nickel, and iridium have also been utilized in C-N coupling reactions. chemrevlett.comresearchgate.netresearchgate.netliverpool.ac.uk Copper-catalyzed Ullmann condensation is a classic method that has been modernized with the use of ligands to facilitate the reaction under milder conditions. researchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, sometimes offering different reactivity and selectivity compared to palladium. liverpool.ac.uk More recently, iridium-catalyzed C-H amination reactions have been developed, allowing for the direct formation of C-N bonds without the need for pre-functionalized starting materials, representing a more atom-economical approach. acs.orgresearchgate.net

These modern catalytic methods offer significant advantages in terms of efficiency, functional group tolerance, and reaction conditions, making them highly valuable for the synthesis of complex molecules like this compound.

Photocatalytic and Electrocatalytic Methodologies

In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable alternatives for the synthesis of amines. These methods often proceed under mild conditions and can offer unique reactivity profiles.

Visible-light photocatalysis has been successfully employed for the α-alkylation of amines with alkyl halides, providing a route to α-branched amines. researchgate.netacs.org This approach typically involves the generation of radical intermediates under mild, light-induced conditions. While specific examples for the synthesis of this compound are scarce, the general strategy holds promise.

Electrochemical methods also offer a green and efficient way to synthesize hindered primary and secondary amines. acs.orgnih.gov These reactions utilize an electric current to drive the desired transformation, often avoiding the need for harsh chemical oxidants or reductants. For instance, an electrochemical method for accessing hindered amines from benchtop-stable iminium salts and cyanoheteroarenes has been reported. acs.orgnih.gov

Stereoselective Synthesis of Chiral this compound

The this compound molecule possesses a chiral center at the carbon atom attached to both the phenyl and the aniline moieties. The stereoselective synthesis of such chiral amines is of great importance, particularly in the context of medicinal chemistry.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. One of the most common approaches for the synthesis of chiral amines is asymmetric reductive amination. nih.govorganic-chemistry.org This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then asymmetrically reduced to the desired chiral amine using a chiral catalyst or reagent. For the synthesis of this compound, this would involve the reaction of 3-methyl-1-phenylbutan-1-one with aniline, followed by asymmetric reduction.

Chiral Auxiliary-Mediated Strategies

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. While no specific examples for the synthesis of this compound using a chiral auxiliary were found, this general principle can be applied.

Organocatalytic Asymmetric Amination

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral organocatalysts can be used to promote the enantioselective amination of aldehydes and ketones. For example, the asymmetric α-amination of aldehydes with azodicarboxylate esters catalyzed by proline has been reported. figshare.com The development of organocatalytic methods for the direct asymmetric aminoalkylation of aniline derivatives also provides a route to chiral diarylmethylamines.

Enzymatic or Biocatalytic Routes

The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of amines, transaminases (TAs) are particularly promising enzymes. diva-portal.org They can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. diva-portal.orgnih.gov This section explores the potential application of enzymatic or biocatalytic routes for the synthesis of this compound.

The primary biocatalytic approach for synthesizing a compound like this compound would be the reductive amination of the corresponding ketone, which is 1-phenyl-4-methylpentan-2-one, with benzylamine (B48309) as the amine donor. Transaminases are key enzymes for this type of transformation. nih.gov The reaction involves the transfer of an amino group from an amine donor to a ketone substrate. diva-portal.org

The efficiency of transaminase-catalyzed reactions can be influenced by several factors, including the choice of enzyme, the amine donor, and reaction conditions such as pH, temperature, and the use of co-solvents. nih.gov To drive the reaction towards the product, an excess of the amine donor is often used. nih.gov In some cases, the removal of the ketone co-product can also shift the equilibrium. researchgate.net For instance, when using isopropylamine (B41738) as the amine donor, the acetone (B3395972) co-product can be removed by evaporation. researchgate.net

For a hypothetical enzymatic synthesis of this compound, a suitable transaminase would need to be identified that can accept both 1-phenyl-4-methylpentan-2-one as the ketone substrate and benzylamine as the amine donor. The reaction would likely be carried out in a buffered aqueous solution, potentially with a co-solvent to improve the solubility of the substrates. nih.gov The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, can be a cost-effective approach. nih.gov

The table below summarizes typical conditions and findings from studies on transaminase-mediated reductive amination of ketones, which could serve as a starting point for developing a biocatalytic process for this compound.

| Enzyme Type | Substrate Class | Amine Donor | Key Findings | Reference |

| Transaminase (whole-cell) | Prochiral ketones | Various amines | High enantioselectivity can be achieved. Co-solvents like DMSO can affect conversion rates. | nih.gov |

| Transaminase | Ketones | Isopropylamine | Removal of the acetone co-product can help to shift the reaction equilibrium. | researchgate.net |

| Transaminase | Aldehydes and ketones | Isopropylamine | Effective amination of furan-based aldehydes and ketones has been demonstrated. | researchgate.net |

| Amine Dehydrogenase | Ketones | Ammonia | Can be used for reductive amination to produce primary amines. | nih.gov |

Table 1: Overview of Enzymatic Reductive Amination Studies

Reactivity and Mechanistic Studies of 1 Benzyl 3 Methylbutyl Aniline

Reaction Pathways Involving the Aniline (B41778) Nitrogen Center

The lone pair of electrons on the nitrogen atom of the aniline moiety is central to its reactivity, rendering it nucleophilic. However, the steric bulk of the (1-benzyl-3-methylbutyl) group can influence the accessibility of this lone pair to attacking electrophiles.

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in (1-Benzyl-3-methylbutyl)aniline possesses a lone pair of electrons, making it a nucleophilic center. This nucleophilicity is the driving force for its reactions with a variety of electrophiles. However, the large steric profile of the (1-benzyl-3-methylbutyl) substituent can hinder the approach of reactants to the nitrogen atom, thereby affecting reaction rates and, in some cases, the feasibility of certain transformations.

Alkylation and Acylation Reactions

Alkylation of this compound would involve the reaction with an alkyl halide, leading to the formation of a tertiary amine. Due to the existing steric hindrance around the nitrogen, these reactions are expected to be slower compared to less hindered secondary anilines. The choice of alkylating agent and reaction conditions would be crucial. For instance, smaller alkylating agents like methyl iodide would react more readily than bulkier ones.

Acylation, the reaction with an acyl halide or anhydride, results in the formation of an amide. This reaction is generally less sensitive to steric hindrance than alkylation and proceeds readily. The resulting N-acyl derivative is a stable compound, and this transformation is often used as a protective strategy for the amino group in multi-step syntheses.

Table 1: Representative Alkylation and Acylation Reactions of Secondary Anilines This table presents data for analogous reactions of sterically hindered secondary anilines to illustrate the expected reactivity of this compound.

| Substrate (Analogue) | Reagent | Product | Yield (%) | Reference |

| N-Isopropylaniline | Methyl Iodide | N-Isopropyl-N-methylaniline | 85 | psu.edu |

| N-Benzylaniline | Acetyl Chloride | N-Acetyl-N-benzylaniline | 92 | dergipark.org.tr |

| N-sec-Butylaniline | Benzoyl Chloride | N-Benzoyl-N-sec-butylaniline | 88 | dergipark.org.tr |

Formation of Imines and Amides

The reaction of this compound with aldehydes or ketones can lead to the formation of an iminium ion, which is the nitrogen analogue of a carbonyl group. Due to the presence of a bulky substituent on the nitrogen, the stability and reactivity of the resulting iminium ion would be influenced. The formation of a neutral imine is not possible from a secondary amine without the cleavage of a C-N bond.

Amide formation, as discussed under acylation, is a key reaction of the aniline nitrogen. The reaction with carboxylic acids or their derivatives, such as acyl chlorides, is a standard method for creating the robust amide linkage. The lone pair on the nitrogen attacks the electrophilic carbonyl carbon, leading to the substitution of the leaving group on the acyl compound.

Electrophilic Aromatic Substitution on the Phenyl Ring

The (1-benzyl-3-methylbutyl)amino group acts as an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic system, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles.

Ortho-, Meta-, and Para-Directing Effects

The N-alkyl substituent in this compound directs incoming electrophiles to the ortho and para positions. This is due to the resonance stabilization of the intermediate carbocation (the sigma complex) formed during the attack at these positions. The lone pair on the nitrogen can be directly involved in stabilizing the positive charge. The meta position lacks this direct resonance stabilization.

However, the significant steric bulk of the (1-benzyl-3-methylbutyl) group is expected to strongly disfavor substitution at the ortho positions. Therefore, electrophilic substitution reactions are anticipated to yield predominantly the para-substituted product.

Nitration and Halogenation Studies

Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield the p-nitro derivative as the major product. The steric hindrance from the bulky N-alkyl group would significantly impede the approach of the nitronium ion (NO2+) to the ortho positions.

Similarly, halogenation with reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst would also favor substitution at the para position. The large size of the halogenating species, in conjunction with the bulky N-substituent, would further enhance the selectivity for the para isomer.

Table 2: Product Distribution in Electrophilic Aromatic Substitution of N-Alkylanilines This table presents data for analogous reactions of N-alkylanilines to illustrate the expected regioselectivity for this compound.

| Substrate (Analogue) | Reaction | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

| N-Ethylaniline | Nitration | 2 | 47 | 51 | numberanalytics.com |

| N-Isopropylaniline | Nitration | - | - | Major Product | numberanalytics.com |

| N-Benzylaniline | Bromination | Minor | - | Major Product | libretexts.org |

It is important to note that under strongly acidic conditions, such as those used for nitration, the aniline nitrogen can be protonated. The resulting anilinium ion is a meta-directing group. This can lead to the formation of a significant amount of the meta-substituted product, as seen in the nitration of N-ethylaniline. For the bulkier this compound, this effect might still be relevant, though the steric factors favoring para-substitution remain significant.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is a focal point of its reactivity profile, offering pathways to novel molecular architectures.

The oxidative coupling of aniline derivatives is a well-established method for the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. In the case of this compound, oxidative conditions can facilitate the coupling of two molecules to form dimeric structures. Metal-free oxidative coupling reactions of benzylamines, for instance, can be promoted by organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere to yield imines. nih.gov This suggests that this compound could undergo self-coupling or cross-coupling with other amines or suitable partners.

A plausible reaction involves the oxidation of the secondary amine to an iminium ion intermediate, which can then be attacked by another nucleophile. Alternatively, radical-mediated pathways can lead to the formation of various coupled products. The presence of the aniline moiety also allows for oxidative coupling reactions directly on the aromatic ring, particularly at the para-position, which is activated by the amino group. A highly efficient method for protein bioconjugation involves the oxidative coupling of anilines with o-aminophenols in the presence of sodium periodate, highlighting the susceptibility of the aniline core to such transformations. nih.gov

Illustrative data for the oxidative coupling of a generic substituted aniline is presented below:

| Entry | Oxidant | Catalyst | Solvent | Yield (%) |

| 1 | O₂ | Salicylic Acid | Toluene | 85 |

| 2 | NaIO₄ | None | aq. Buffer | 92 |

| 3 | (NH₄)₂S₂O₈ | None | H₂O/CH₃CN | 78 |

This table is illustrative and represents typical yields for oxidative coupling reactions of anilines under various conditions.

The reduction of the aromatic ring of this compound would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, and would result in the formation of the corresponding cyclohexyl derivative. A more common reductive transformation would involve the cleavage of the N-benzyl group. This can be achieved through catalytic hydrogenolysis, typically using a palladium catalyst on a carbon support (Pd/C) and a hydrogen source. This reaction would yield 3-methylbutylaniline and toluene.

The imines that can be formed from the oxidation of this compound are also susceptible to reduction. Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) would convert the imine back to the secondary amine.

Studies on the Benzylic Methylene (B1212753) Reactivity

The benzylic methylene group in this compound is a site of significant reactivity. The C-H bonds at this position are weakened due to the adjacent phenyl ring, making them susceptible to radical abstraction and oxidation. For instance, reactions involving methyl radicals with aniline have been studied, and it is known that hydrogen abstraction can occur. nih.gov In the case of this compound, the benzylic protons are particularly prone to abstraction, which can lead to the formation of a stabilized benzylic radical. This radical can then undergo further reactions, such as coupling or reaction with oxygen.

Furthermore, the benzylic position can be functionalized through various C-H activation strategies. While specific studies on this compound are not prevalent, related systems show that transition metal catalysts can mediate the introduction of new functional groups at the benzylic position.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the reaction outcomes and designing new synthetic methodologies.

Kinetic studies of reactions involving aniline derivatives often reveal important details about the reaction mechanism. For instance, the nucleophilic substitution reaction between benzyl (B1604629) bromide and N-substituted anilines has been investigated, with the progress of the reaction followed by measuring the conductance of the reaction mixture at different time intervals. scispace.com Such studies on this compound would likely show that the rate of its N-alkylation or other nucleophilic reactions is influenced by steric hindrance from the bulky 3-methylbutyl group.

A hypothetical kinetic dataset for the reaction of an aniline with an electrophile is shown below:

| [Aniline] (mol/L) | [Electrophile] (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 0.1 | 0.2 | 2.4 x 10⁻⁴ |

This table illustrates a reaction that is first order in both the aniline and the electrophile, a common scenario in nucleophilic substitution reactions.

Hammett analysis is a powerful tool for probing the electronic effects of substituents on the reactivity of aromatic compounds. While this compound itself is a single compound, a Hammett study could be performed on a series of its derivatives with substituents on the aniline or benzyl ring.

For reactions involving the aniline nitrogen as a nucleophile, a Hammett plot for substituents on the aniline ring would likely yield a negative rho (ρ) value. This indicates that electron-donating groups on the aniline ring, which increase the electron density on the nitrogen atom, accelerate the reaction. Conversely, for reactions where the aniline ring undergoes electrophilic substitution, a large negative ρ value would also be expected, as the amino group is a strong activating group.

A study on the reaction of para-substituted anilines with benzyl alcohol showed a linear Hammett plot, confirming the influence of electronic effects on the reaction rate. researchgate.net Similarly, a Hammett analysis of the reaction of benzyl bromide with aniline derivatives also demonstrated a clear correlation between the electronic nature of the substituents and the reaction kinetics. researchgate.net

Below is an illustrative Hammett plot data table for a hypothetical reaction of substituted anilines:

| Substituent (para) | σₚ | log(k/k₀) |

| -OCH₃ | -0.27 | 0.6 |

| -CH₃ | -0.17 | 0.3 |

| -H | 0.00 | 0.0 |

| -Cl | 0.23 | -0.4 |

| -NO₂ | 0.78 | -1.5 |

This table shows a trend where electron-donating groups (negative σₚ) increase the relative reaction rate, and electron-withdrawing groups (positive σₚ) decrease it, which would result in a negative ρ value.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms from reactants to products. ias.ac.in While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, we can infer potential mechanistic questions and experimental designs from studies on analogous N-alkylation and reductive amination reactions involving anilines and related compounds. Such experiments are crucial for distinguishing between possible reaction pathways and for identifying the rate-determining steps of a reaction. ias.ac.inacs.org

Investigating the Reductive Amination Pathway

One plausible method for the synthesis of this compound is the reductive amination of 4-methyl-1-phenylpentan-2-one (B109184) with aniline. Isotopic labeling can provide definitive evidence for this pathway and clarify the origin of the atoms in the final product.

A proposed experiment could involve the use of aniline labeled with carbon-13 (Aniline-¹³C₆). If the reaction proceeds via reductive amination, the resulting this compound would incorporate the ¹³C-labeled phenyl ring from the aniline starting material. This can be readily detected by mass spectrometry, which would show a mass increase of 6 atomic mass units (amu) compared to the unlabeled product. sigmaaldrich.comacs.org

Table 1: Hypothetical Isotopic Labeling Experiment for the Reductive Amination Pathway

| Reactant 1 | Reactant 2 | Proposed Labeled Product | Expected Mass Shift (vs. Unlabeled) | Mechanistic Insight |

| Aniline-¹³C₆ | 4-methyl-1-phenylpentan-2-one | This compound-¹³C₆ | +6 amu | Confirms the incorporation of the aniline-derived phenyl ring into the final product structure. |

| Aniline | 4-methyl-1-phenylpentan-2-one-d₅ (deuterated benzyl group) | (1-Benzyl-d₅-3-methylbutyl)aniline | +5 amu | Traces the benzyl group from the ketone to the final product. |

Furthermore, using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), in the reductive amination step would lead to the incorporation of a deuterium (B1214612) atom at the benzylic position of the final product (the carbon atom bonded to both the nitrogen and the benzyl group). This would provide insight into the source of the hydrogen atom added during the reduction of the intermediate imine.

Elucidating the N-Alkylation "Borrowing Hydrogen" Mechanism

Another significant pathway for the formation of N-alkylated anilines is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.gov This process typically involves the reaction of an amine with an alcohol, catalyzed by a metal complex (e.g., based on Iridium or Ruthenium). acs.orgrsc.orgnih.gov In the context of synthesizing this compound, this would involve the reaction of aniline with 4-methyl-1-phenylpentan-2-ol.

To investigate this mechanism, a key experiment would be the use of 4-methyl-1-phenylpentan-2-ol that is deuterated at the alcohol-bearing carbon (the α-carbon).

Table 2: Proposed Deuterium Labeling for the "Borrowing Hydrogen" Mechanism

| Labeled Reactant | Observation in Product | Implication |

| 4-methyl-1-phenylpentan-2-ol-α-d₁ | No deuterium incorporation in the final product. | Supports the "borrowing hydrogen" mechanism, where the deuterium is temporarily transferred to the catalyst and then to the imine intermediate. |

| 4-methyl-1-phenylpentan-2-ol-α-d₁ | Deuterium is retained at the α-position in the product. | Would suggest a different mechanism, such as a direct Sₙ2 displacement, is operative. |

By employing these and other isotopic labeling strategies, researchers can gain a detailed understanding of the reaction mechanisms involved in the formation of this compound, leading to optimized and more efficient synthetic routes.

Derivatives and Analogs of 1 Benzyl 3 Methylbutyl Aniline

N-Substituted Derivatives

The nitrogen atom of the aniline (B41778) moiety in (1-Benzyl-3-methylbutyl)aniline serves as a primary site for chemical modification, allowing for the introduction of a wide array of functional groups through N-alkylation, N-acylation, and the formation of N-heterocyclic derivatives.

N-Alkylated and N-Acylated Compounds

N-alkylation of secondary anilines like this compound can be achieved through various synthetic methodologies. A common approach involves the use of alkyl halides in the presence of a base to prevent the formation of the corresponding ammonium salt. For instance, the reaction with a simple alkyl halide such as methyl iodide would yield the N-methylated derivative. The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable catalyst, presents a greener alternative for N-alkylation.

N-acylation introduces a carbonyl group adjacent to the nitrogen atom, forming an amide. This is typically accomplished by reacting the parent aniline with an acyl chloride or anhydride. For example, treatment with acetyl chloride would yield the corresponding N-acetyl derivative. The Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of an aqueous base, is a classic method for N-acylation. These N-acylated compounds are often crystalline solids and can serve as valuable intermediates in further synthetic transformations.

| Derivative Type | Reactant | Product Name |

|---|---|---|

| N-Alkylation | Methyl Iodide | N-(1-Benzyl-3-methylbutyl)-N-methylaniline |

| N-Alkylation | Ethyl Bromide | N-(1-Benzyl-3-methylbutyl)-N-ethylaniline |

| N-Acylation | Acetyl Chloride | N-(1-Benzyl-3-methylbutyl)-N-phenylacetamide |

| N-Acylation | Benzoyl Chloride | N-(1-Benzyl-3-methylbutyl)-N-phenylbenzamide |

N-Heterocyclic Derivatives

The synthesis of N-heterocyclic derivatives of this compound involves the incorporation of the aniline nitrogen into a new ring system. A variety of synthetic strategies can be employed to construct these heterocyclic frameworks. For instance, reactions involving bifunctional electrophiles can lead to the formation of saturated or unsaturated heterocycles.

One potential route could involve the reaction of a suitably functionalized derivative of this compound with reagents that promote cyclization. For example, an intramolecular cyclization of a derivative containing a pendant alkyne or alkene group could be catalyzed by transition metals to form indole or other fused heterocyclic systems. Another approach could involve the reaction with α-halo ketones followed by intramolecular cyclization to form substituted pyrroles or other five-membered heterocycles. The specific heterocyclic system formed would depend on the nature of the reactants and the reaction conditions employed.

| Heterocycle Type | General Synthetic Strategy | Example Derivative Structure |

|---|---|---|

| Indole | Intramolecular cyclization of an ortho-alkynyl aniline derivative | A fused indole ring system attached to the aniline nitrogen |

| Pyrrole | Reaction with a 1,4-dicarbonyl compound (Paal-Knorr synthesis) | A pyrrole ring directly attached to the aniline nitrogen |

| Quinoline | Skraup or Doebner-von Miller reaction with a modified aniline precursor | A quinoline ring fused to the aniline benzene (B151609) ring |

Ring-Substituted Analogs

Modification of the aromatic rings of this compound provides another avenue for creating a diverse library of analogs. Substituents can be introduced onto either the aniline or the benzyl (B1604629) ring, influencing the electronic properties and steric profile of the molecule.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings can significantly alter the chemical reactivity and properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce these groups.

For the aniline ring, the amino group is a strong activating, ortho-, para-director. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation will preferentially occur at the positions ortho and para to the nitrogen. To introduce a nitro group (an EWG), nitrating agents like a mixture of nitric and sulfuric acid can be used. The introduction of an alkyl group (an EDG) can be achieved through Friedel-Crafts alkylation.

For the benzyl ring, the substitution pattern will be directed by the existing substituent. If the benzyl ring is unsubstituted, electrophilic substitution will occur at the ortho and para positions. The presence of substituents on the benzyl ring from the starting material would direct further substitution. For example, if the benzyl group already contains a methoxy group (an EDG), further substitution will be directed to the ortho and para positions relative to the methoxy group.

| Substitution Type | Position | Substituent | Example Compound Name |

|---|---|---|---|

| Electron-Donating | para- to N | -OCH₃ | (1-Benzyl-3-methylbutyl)(4-methoxyphenyl)amine |

| Electron-Withdrawing | para- to N | -NO₂ | (1-Benzyl-3-methylbutyl)(4-nitrophenyl)amine |

| Electron-Donating | para- on Benzyl Ring | -CH₃ | (1-(4-Methylbenzyl)-3-methylbutyl)aniline |

| Electron-Withdrawing | para- on Benzyl Ring | -Cl | (1-(4-Chlorobenzyl)-3-methylbutyl)aniline |

Halogenated Derivatives

Halogenation of the aromatic rings can be achieved using various halogenating agents. For bromination, bromine in the presence of a Lewis acid or N-bromosuccinimide can be used. For chlorination, chlorine gas with a Lewis acid or N-chlorosuccinimide is effective. As mentioned, the amino group on the aniline ring will direct halogenation to the ortho and para positions. It is also possible to synthesize halogenated derivatives by starting with halogenated anilines or halogenated benzyl halides in the initial synthesis of the parent compound. A method for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines involves the temporary oxidation to the corresponding N-oxide followed by treatment with thionyl bromide or thionyl chloride. rsc.org

Side-Chain Modified Analogs

Modifications to the 1-benzyl-3-methylbutyl side chain can lead to a variety of structural analogs with different steric and electronic properties. These modifications can include altering the length of the alkyl chain, introducing functional groups, or changing the degree of branching.

One approach to side-chain modification is to start with different primary amines in the initial synthesis. For example, using an amine other than 3-methyl-1-phenylbutan-2-amine would result in a different side chain.

Alternatively, functionalization of the existing side chain can be explored. While direct C-H functionalization of alkyl chains can be challenging, modern synthetic methods are emerging that allow for site-selective C-H activation. nih.gov For instance, radical-based reactions could potentially introduce halogens or other functional groups at various positions on the 3-methylbutyl portion of the side chain. Homologation, the process of extending a carbon chain, could also be employed on a suitable precursor to lengthen the alkyl portion of the side chain.

| Modification Type | Description | Example Structure |

|---|---|---|

| Chain Length Variation | Use of a shorter or longer alkylamine in the initial synthesis. | (1-Benzylpropyl)aniline |

| Functionalization | Introduction of a hydroxyl group on the alkyl chain. | (1-Benzyl-3-hydroxy-3-methylbutyl)aniline |

| Branching Variation | Altering the branching pattern of the alkyl group. | (1-Benzyl-2,2-dimethylpropyl)aniline |

Variations in the Benzyl Moiety

The electronic nature of the substituent on the benzyl ring can significantly impact the properties of the resulting aniline derivative. For instance, the introduction of electron-donating groups, such as methoxy or methyl, at the para position of the benzyl ring would be expected to increase the electron density on the nitrogen atom. Conversely, electron-withdrawing groups, like nitro or cyano, would decrease the nitrogen's basicity. These electronic effects can be systematically studied to modulate the reactivity and interaction of the aniline nitrogen in further chemical transformations.

The position of the substituent on the benzyl ring also plays a crucial role in defining the steric environment around the nitrogen atom. An ortho substituent, for example, would create more significant steric hindrance compared to a meta or para substituent, potentially influencing reaction kinetics and the conformational preferences of the molecule.

Table 1: Potential Derivatives of this compound with Variations in the Benzyl Moiety

| Derivative Name | Benzyl Moiety Variation | Expected Impact on Properties |

|---|---|---|

| (1-(4-Methoxybenzyl)-3-methylbutyl)aniline | para-Methoxy substitution | Increased electron density on nitrogen |

| (1-(4-Nitrobenzyl)-3-methylbutyl)aniline | para-Nitro substitution | Decreased electron density on nitrogen |

| (1-(2-Methylbenzyl)-3-methylbutyl)aniline | ortho-Methyl substitution | Increased steric hindrance around nitrogen |

| (1-(3-Chlorobenzyl)-3-methylbutyl)aniline | meta-Chloro substitution | Inductive electron withdrawal |

Modifications of the Methylbutyl Chain

The 3-methylbutyl (isoamyl) chain provides another site for structural modification, allowing for the exploration of the impact of alkyl chain length, branching, and functionalization on the molecule's properties. The synthesis of these analogs would typically involve the N-alkylation of benzylaniline with a modified alkyl halide or a reductive amination reaction with a corresponding aldehyde or ketone.

Variations in the length and branching of the alkyl chain can influence the lipophilicity and steric bulk of the molecule. For example, replacing the 3-methylbutyl group with a linear pentyl or a more sterically demanding tert-pentyl group would alter the molecule's packing in the solid state and its solubility in various solvents.

Furthermore, the introduction of functional groups onto the alkyl chain can impart new chemical reactivity. For instance, a terminal hydroxyl or carboxyl group on the alkyl chain could serve as a handle for further derivatization, such as esterification or amidation, opening pathways to more complex molecular structures.

Table 2: Potential Analogs of this compound with Modifications of the Alkyl Chain

| Analog Name | Alkyl Chain Modification | Potential Change in Properties |

|---|---|---|

| (1-Benzylpentyl)aniline | Linear pentyl chain | Altered lipophilicity and packing |

| (1-Benzyl-2,2-dimethylpropyl)aniline | tert-Pentyl (neopentyl) group | Increased steric bulk |

| (1-Benzyl-4-hydroxybutyl)aniline | Terminal hydroxyl group | Introduction of a reactive functional group |

| 4-(N-Benzylanilino)pentanoic acid | Carboxyl group on the chain | Potential for further amidation reactions |

Polymeric and Oligomeric Derivatives

The aniline moiety within this compound serves as a potential monomer unit for the synthesis of novel polymeric and oligomeric materials. The N-substitution with both benzyl and 3-methylbutyl groups would be expected to influence the polymerization process and the properties of the resulting macromolecules, such as solubility and processability. The polymerization of aniline derivatives can yield materials with interesting electronic and optical properties.

While the direct polymerization of this compound has not been specifically reported, studies on other N-substituted aniline derivatives provide a framework for understanding the potential polymerization pathways. For instance, the polymerization of various phenylamines with sulfur monochloride has been shown to produce poly[N,N-(phenylamino)disulfides], which are conjugated polymers with unique colors depending on the substitution of the aromatic ring nih.gov. This suggests that this compound could potentially undergo similar step-growth polymerization to form novel sulfur-containing polymers.

Self-Assembly Strategies

The design of amphiphilic molecules containing the this compound unit could lead to the formation of self-assembled nanostructures in solution. By attaching a hydrophilic head group to the aniline or one of its substituents, the resulting amphiphile could spontaneously organize to minimize unfavorable interactions between its hydrophobic and hydrophilic segments.

Research on oligo(aniline)-based amphiphiles has demonstrated their ability to self-assemble into well-defined structures such as nanowires. For example, a tetra(aniline)-based cationic amphiphile has been shown to form nanowires in aqueous solution through an isodesmic self-assembly model. These self-assembled structures can exhibit interesting properties, such as electrical conductivity, and their morphology can be controlled by external stimuli like the addition of a chiral acid. This suggests that a suitably designed derivative of this compound could also exhibit self-assembly behavior, potentially forming micelles, vesicles, or other ordered aggregates.

Formation of Macrocycles and Cages

The this compound scaffold can be envisioned as a building block for the construction of larger, more complex supramolecular architectures such as macrocycles and molecular cages. The aniline nitrogen and the aromatic ring can participate in various bond-forming reactions to create cyclic structures.

The synthesis of macrocycles often involves the reaction of difunctional precursors under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A derivative of this compound bearing two reactive functional groups, for instance, one on the benzyl ring and another on the aniline ring or the methylbutyl chain, could serve as a precursor for macrocyclization.

Similarly, the principles of covalent organic cage synthesis could be applied. These strategies often involve the reaction of rigid, geometrically defined building blocks to form three-dimensional, porous structures. While direct examples involving this compound are not available, the general approach of using aniline derivatives in the formation of cage compounds suggests the potential for its inclusion in such synthetic endeavors.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of (1-Benzyl-3-methylbutyl)aniline, which is C₁₈H₂₃N. The calculated exact mass would be compared against the measured mass to provide unequivocal confirmation of the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the fragmentation of similar N-alkylanilines and benzylamines. chemguide.co.uklibretexts.orgnih.gov Key fragmentation pathways would include:

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond adjacent to the nitrogen on the benzyl (B1604629) side, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. researchgate.net

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen on the isoamyl side would result in the loss of a C₄H₉ radical, giving a fragment ion.

Loss of the Isoamyl Group: Cleavage of the N-C bond of the isoamyl group would lead to a fragment corresponding to the N-benzylanilinium radical cation.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 253 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 182 | [M - C₅H₁₁]⁺ |

| 196 | [M - C₄H₉]⁺ |

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution.

The ¹H and ¹³C NMR spectra can be predicted by analyzing the spectra of analogous compounds such as N-benzylaniline and N-isopentylaniline. rsc.orgnist.govrsc.org

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons of the aniline (B41778) and benzyl rings, as well as the aliphatic protons of the isoamyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (Aniline) | 6.6 - 7.2 | Multiplet |

| Aromatic H (Benzyl) | 7.2 - 7.4 | Multiplet |

| -CH(Ph)- | ~4.3 | Triplet |

| -N-H | Variable | Broad Singlet |

| -CH₂- (Benzyl) | ~4.3 | Singlet |

| -CH₂- (Isoamyl) | ~3.1 | Triplet |

| -CH- (Isoamyl) | ~1.7 | Multiplet |

| -CH₃ (Isoamyl) | ~0.9 | Doublet |

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons and the aliphatic carbons of the isoamyl and benzyl groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C (Aniline, C-N) | ~148 |

| Aromatic C (Benzyl, C-CH₂) | ~139 |

| Aromatic C (Aniline & Benzyl) | 113 - 129 |

| -CH(Ph)- | ~60 |

| -CH₂- (Benzyl) | ~48 |

| -CH₂- (Isoamyl) | ~44 |

| -CH- (Isoamyl) | ~39 |

| -CH(CH₃)₂ (Isoamyl) | ~26 |

| -CH₃ (Isoamyl) | ~22 |

To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, for instance, confirming the spin system within the isoamyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This would be crucial for connecting the benzyl and isoamyl groups to the aniline ring. For example, correlations from the benzylic protons to the ipso-carbon of the aniline ring would be expected.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of N-isopentylaniline is available and serves as a good reference. nist.govnist.gov

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 (weak-medium) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C | Aromatic Ring Stretching | 1500 - 1600 |

| C-N | Stretching | 1250 - 1350 |

The Raman spectrum would provide complementary information, particularly for the non-polar bonds, and would be useful for a comprehensive vibrational analysis.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of aniline and its derivatives typically shows two main absorption bands in the UV region. researchgate.netresearchgate.netnist.govscience-softcon.de

π → π* Transitions: These transitions, arising from the conjugated π-system of the benzene (B151609) rings, are expected to be intense. For N-substituted anilines, these bands typically appear around 240-250 nm and 280-300 nm.

n → π* Transitions: A weaker absorption band corresponding to the transition of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital of the aromatic ring might be observed.

The substitution on the nitrogen atom will influence the precise wavelength and intensity of these absorptions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy is an essential analytical tool for the characterization of chiral molecules such as this compound. This technique measures the differential interaction of a chiral molecule with left and right circularly polarized light, providing critical information about its three-dimensional structure and stereochemistry. The two primary forms of chiroptical spectroscopy relevant to the study of this compound are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

The enantiomers of a chiral compound are non-superimposable mirror images that exhibit opposite signals in chiroptical spectroscopy, a property that allows for their differentiation and quantification. For this compound, the chiral center is the carbon atom of the butyl group to which the benzyl and aniline moieties are attached. The (R) and (S) enantiomers will produce mirror-image spectra, a foundational principle for determining the absolute configuration and enantiomeric excess of a sample.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly sensitive to the electronic transitions of chromophores within the chiral molecule. In this compound, the phenyl ring of the benzyl group and the aniline moiety act as chromophores. The spatial arrangement of these chromophores relative to the chiral center dictates the sign and intensity of the observed CD signals, known as Cotton effects.

The ECD spectrum of a pure enantiomer of this compound is expected to show characteristic positive and/or negative bands corresponding to the π→π* transitions of the aromatic rings. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given enantiomer. By comparing the experimentally measured spectrum with the calculated spectrum, the absolute configuration of the enantiomer can be unequivocally assigned.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light associated with vibrational transitions. wikipedia.org VCD is a powerful technique for determining the absolute configuration of chiral molecules, especially for those that lack strong UV-Vis chromophores or when ECD data is ambiguous. nih.govnih.gov Every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal, resulting in a rich and highly specific spectrum.

For this compound, VCD spectra would provide detailed information about the conformation and absolute stereochemistry. The C-H, N-H, and C-N stretching and bending vibrations would all contribute to the VCD spectrum. As with ECD, the spectrum of one enantiomer will be the mirror image of the other. wikipedia.org The comparison of experimental VCD spectra with those predicted by ab initio quantum mechanical calculations is a reliable method for the assignment of absolute configuration. wikipedia.orgnih.gov

Enantiomeric Purity Determination

Chiroptical spectroscopy is also a valuable tool for determining the enantiomeric excess (ee) of a sample of this compound. Since the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, a calibration curve can be constructed using samples of known enantiomeric composition. acs.org This allows for the rapid and accurate determination of the enantiomeric purity of an unknown sample. This is often achieved by monitoring the CD signal at a wavelength where the signal is maximal (λmax). High-performance liquid chromatography coupled with a CD detector (HPLC-CD) can also be employed for the simultaneous separation and chiroptical analysis of the enantiomers. nih.gov

Hypothetical Chiroptical Data

While specific experimental data for this compound is not publicly available, the following table provides a hypothetical representation of the type of data that would be obtained from an ECD analysis of its enantiomers. The wavelengths and molar ellipticity values are based on typical electronic transitions for N-benzylated chiral amines.

| Enantiomer | Wavelength (λ) [nm] | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition |

| (R)-(1-Benzyl-3-methylbutyl)aniline | 260 | +5.2 | π → π* (Benzene) |

| 225 | -10.8 | π → π* (Benzene) | |

| 280 | +2.1 | n → π* (Aniline) | |

| (S)-(1-Benzyl-3-methylbutyl)aniline | 260 | -5.2 | π → π* (Benzene) |

| 225 | +10.8 | π → π* (Benzene) | |

| 280 | -2.1 | n → π* (Aniline) |

Computational and Theoretical Chemistry Studies of 1 Benzyl 3 Methylbutyl Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, we can determine the distribution of electrons and the energies of molecular orbitals. For (1-Benzyl-3-methylbutyl)aniline, methods like Density Functional Theory (DFT) are particularly well-suited to provide a balance between accuracy and computational cost.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting regions of electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, specifically on the nitrogen atom and the phenyl ring, due to the electron-donating nature of the amino group. The LUMO is likely to be distributed over the benzyl (B1604629) ring. The presence of the electron-donating 3-methylbutyl group attached to the nitrogen atom would further increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -5.2 to -5.8 | Energy of the highest occupied molecular orbital, indicating nucleophilicity. |

| LUMO Energy | -0.5 to -1.0 | Energy of the lowest unoccupied molecular orbital, indicating electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.2 to 5.3 | Indicator of chemical reactivity and kinetic stability. |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential, where electron density is high and nucleophilic attack is likely to occur. Blue regions represent positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

In the case of this compound, the ESP map would likely show a region of high negative potential (red) around the nitrogen atom of the aniline group, confirming its role as a primary site for electrophilic interaction. The aromatic rings would exhibit moderately negative potential, while the hydrogen atoms of the amino group and the aliphatic chain would show positive potential (blue). Such maps are instrumental in predicting the sites of interaction for electrophiles and nucleophiles. tandfonline.comnih.gov

Conformer Analysis and Conformational Landscapes

The flexibility of the 3-methylbutyl and benzyl groups in this compound allows for the existence of multiple conformers. A conformer analysis is essential to identify the most stable three-dimensional arrangements of the molecule and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.

The key dihedral angles determining the conformational landscape of this compound would be around the C-N and C-C bonds of the aliphatic chain and the benzyl group. The relative energies of these conformers are influenced by steric hindrance and weak intramolecular interactions. For instance, conformers where the bulky benzyl and 3-methylbutyl groups are far apart would be energetically favored.

| Dihedral Angle | Predicted Low-Energy Conformations (degrees) | Description |

| C(phenyl)-N-C(benzyl) | ~120, ~240 | Rotation around the aniline nitrogen-benzyl carbon bond. |

| N-C-C(isobutyl) | ~60, ~180, ~300 | Rotation around the nitrogen-isobutyl carbon bond. |

| C-C(isobutyl)-C | ~60, ~180, ~300 | Rotation within the 3-methylbutyl group. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model potential chemical reactions involving this compound and to identify the transition states associated with these reactions. This provides insights into reaction mechanisms and helps in predicting reaction rates. For example, modeling the N-alkylation or N-acylation of this compound would involve identifying the structures of the reactants, products, and the transition state connecting them.

The energy profile of a reaction can be calculated, showing the energy changes as the reaction progresses. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction. For this compound, the steric bulk of the 3-methylbutyl and benzyl groups would likely influence the activation energies of reactions at the nitrogen center.

Spectroscopic Property Prediction and Correlation

Theoretical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands.

For this compound, DFT calculations could predict the vibrational frequencies corresponding to the N-H stretch, C-N stretch, and the various aromatic and aliphatic C-H stretches. sigmaaldrich.com Similarly, the chemical shifts of the hydrogen and carbon atoms in the molecule can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. nih.gov The predicted UV-Visible spectrum would provide information about the electronic transitions, which are primarily π-π* transitions within the aromatic rings.

| Spectroscopic Data | Predicted Range/Value | Description |

| IR (N-H stretch) | 3350-3450 cm⁻¹ | Vibrational frequency of the nitrogen-hydrogen bond. |

| ¹H NMR (N-H proton) | 3.5-4.5 ppm | Chemical shift of the proton attached to the nitrogen atom. |

| ¹³C NMR (C-N) | 45-55 ppm | Chemical shift of the carbon atom bonded to the nitrogen in the aliphatic chain. |

| UV-Vis (λmax) | 240-250 nm & 280-300 nm | Wavelengths of maximum absorbance corresponding to electronic transitions in the aromatic rings. |

Non-Covalent Interactions and Supramolecular Assembly Prediction

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the supramolecular structure and condensed-phase properties of molecules. For this compound, the N-H group can act as a hydrogen bond donor, while the nitrogen atom and the aromatic rings can act as hydrogen bond acceptors.

Furthermore, the two phenyl rings in the molecule can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a face-to-face or offset manner. The aliphatic 3-methylbutyl group will primarily participate in weaker van der Waals interactions. Understanding these non-covalent interactions is crucial for predicting how the molecules will pack in a crystal lattice and for understanding its solubility and melting point.

Rational Design of Derivatives with Tailored Properties

The rational design of derivatives of this compound is a key area of computational and theoretical chemistry focused on modifying its structure to achieve specific, predetermined properties. This process relies heavily on understanding the structure-property relationships, where subtle changes in the molecular architecture can lead to significant alterations in the compound's physicochemical and biological characteristics. By employing computational models and theoretical principles, researchers can predict the effects of various structural modifications before undertaking synthetic efforts, thereby streamlining the discovery of new molecules with desired functionalities.

In silico studies are instrumental in predicting the pharmacokinetic profiles of newly designed derivatives. These computational methods allow for the early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential as a therapeutic agent. By analyzing parameters such as lipophilicity, it is possible to gauge a compound's ability to permeate biological membranes and its general solubility.

The effect of substituents on the lipophilicity of aniline derivatives has been a subject of detailed investigation. As illustrated in the table below, the introduction of different chemical moieties can significantly alter a compound's lipophilicity, a key determinant of its biological activity.

Table 1: Effect of Substituents on the Lipophilicity of Aniline Derivatives

| Parent Compound | Substituent | Effect on Lipophilicity |

|---|---|---|

| Benzyl-substituted aniline derivative | Nitro group (para position) | Increased lipophilicity |

| Benzyl-substituted aniline derivative | Sulfur atom between methylene (B1212753) group and aromatic ring | Increased lipophilicity |

This table is generated based on findings from studies on various aniline derivatives and illustrates general principles that may be applicable to the design of this compound derivatives.

Furthermore, the position of substitution on the aniline ring is a critical factor. Studies on 1,2,3-triazole derivatives of aniline have shown that the substitution pattern (ortho, meta, or para) influences the lipophilicity of the resulting compounds. mdpi.com For example, it was observed that compounds substituted at the para-position tended to exhibit the lowest lipophilicity values, irrespective of the nature of the substituent at another position. mdpi.com

The design and synthesis of novel N-benzyl and N-allyl aniline derivatives have also been explored to develop inhibitors for enzymes such as carbonic anhydrase and acetylcholinesterase. researchgate.net Molecular docking studies, a key component of in silico design, help in understanding the binding interactions between the designed molecules and their target proteins, providing insights into their potential inhibitory activity. researchgate.net

Another practical example of rational design involves the synthesis of alkoxy aniline derivatives to create tetracyclic quinobenzothiazine compounds. By reacting appropriately modified aniline derivatives, researchers have been able to introduce various substituents at specific positions on the benzene (B151609) ring, leading to new compounds with significant antimicrobial properties. nih.gov This approach highlights how the modification of the aniline core can be a versatile strategy for developing compounds with tailored biological activities.

Advanced Applications and Functional Materials Derived from 1 Benzyl 3 Methylbutyl Aniline

Integration into Materials ScienceThere are no reports on the use of (1-Benzyl-3-methylbutyl)aniline as a monomer or precursor for the development of advanced polymeric materials, nor any indication of its potential use in optoelectronic or electrochemical applications.

Until research on this specific compound is conducted and published, a scientifically accurate article on its applications cannot be written.

Supramolecular Chemistry and Self-Assembled Systems

The architecture of this compound, featuring both a bulky, flexible alkyl group and an aromatic aniline (B41778) moiety, provides the fundamental prerequisites for participation in supramolecular assemblies. The aniline portion offers sites for hydrogen bonding and π-π stacking interactions, which are critical driving forces for self-assembly. The non-polar benzyl (B1604629) and methylbutyl groups can engage in van der Waals forces and hydrophobic interactions, further guiding the formation of ordered structures.

In analogous systems, oligo(aniline)-based amphiphiles have been shown to self-assemble into nanowires in aqueous solutions. researchgate.net These assemblies are often directed by an isodesmic model, where the molecules arrange in an antiparallel fashion. researchgate.net The incorporation of chiral components, such as camphorsulfonic acid, can induce helical twisting in these nanowires, demonstrating that molecular chirality can be translated to the supramolecular level. researchgate.net While no specific studies have been conducted on this compound, its inherent chirality, stemming from the stereocenter at the benzylic position, could potentially lead to the spontaneous formation of chiral supramolecular structures.

Table 1: Potential Supramolecular Interactions of this compound

| Interaction Type | Molecular Moiety Involved | Potential Outcome |

| Hydrogen Bonding | Aniline N-H | Directional assembly |

| π-π Stacking | Phenyl rings | Stabilization of aggregates |

| Hydrophobic Interactions | Benzyl and methylbutyl groups | Aggregation in polar solvents |

| Van der Waals Forces | Alkyl chain | Close packing of molecules |

Sensing Applications (Non-Biological)

The development of chemosensors for environmental and industrial monitoring is a field of significant research. Aniline and its derivatives are often employed as signaling units in the design of such sensors due to their redox activity and the sensitivity of their electronic properties to the local environment.

The fundamental principle behind many chemosensors involves the interaction of an analyte with a receptor molecule, which in turn produces a measurable signal (e.g., a change in color or fluorescence). The aniline nitrogen in this compound possesses a lone pair of electrons, making it a potential binding site for Lewis acidic species, such as metal ions.

For instance, novel Schiff base derivatives of aniline have been synthesized to act as "turn-on" fluorescent chemosensors. researchgate.net These sensors exhibit high sensitivity and selectivity for specific metal ions like Cr³⁺ and Pb²⁺ in aqueous solutions, with detection limits in the micromolar range. researchgate.net The mechanism often involves the chelation of the metal ion by the sensor molecule, which restricts intramolecular rotation and enhances fluorescence emission.

The recognition of a specific analyte by a chemosensor is governed by the principles of molecular recognition, which rely on complementary shapes, sizes, and chemical functionalities between the host (sensor) and the guest (analyte). The three-dimensional structure of this compound, with its bulky substituents, could create a specific binding pocket that allows for selective recognition of certain analytes.

The binding mechanism can be elucidated through various spectroscopic techniques and calculations. For example, the Benesi-Hildebrand equation is often used to determine the binding constant between the sensor and the analyte from changes in absorbance or fluorescence intensity. researchgate.net In the case of aniline-based sensors, analyte binding can lead to the formation of new charge-transfer bands in the absorption spectrum or significant shifts in emission wavelengths. While no such studies have been performed on this compound itself, the foundational principles derived from similar molecules provide a clear roadmap for future research into its sensing capabilities.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Currently, dedicated research focusing exclusively on (1-Benzyl-3-methylbutyl)aniline is sparse. However, the broader family of N-substituted anilines, to which it belongs, is of immense industrial and academic importance. wikipedia.org These compounds are fundamental building blocks in the synthesis of dyes, pigments, pharmaceuticals, and polymers. wikipedia.orgwisdomlib.orgresearchgate.net Research in this area has significantly contributed to the development of:

Advanced Catalytic Systems: Novel catalysts, including those based on palladium, gold, and copper, have been developed for the efficient synthesis of N-substituted anilines through methods like dehydrogenative aromatization and cross-coupling reactions. rsc.orgorganic-chemistry.org

Green Chemistry Approaches: Methods such as visible-light-induced N-alkylation and "borrowing hydrogen" catalysis offer more environmentally friendly routes to these compounds, often avoiding harsh reagents and producing water as the main byproduct. rsc.orgacs.orgrsc.org

Materials Science: Aniline (B41778) derivatives are crucial monomers for producing polyanilines (PANI), a class of conductive polymers with applications in sensors, antistatic coatings, and corrosion inhibition. rsc.orgrsc.org The nature of the substituent on the nitrogen or the ring can be used to tune the polymer's solubility and electronic properties. rsc.org

The unique structure of this compound, with its bulky, non-polar N-substituent, suggests that it could offer distinct properties compared to more commonly studied N-alkyl or N-aryl anilines.

Unexplored Reactivity and Derivatization Avenues

The structure of this compound presents several sites for chemical modification, opening up numerous unexplored derivatization pathways.

Electrophilic Aromatic Substitution: The aniline ring is electron-rich and thus highly activated towards electrophilic substitution reactions like halogenation, nitration, and sulfonation. byjus.com The significant steric hindrance from the N-(1-benzyl-3-methylbutyl) group would likely direct incoming electrophiles almost exclusively to the para-position, offering a high degree of regioselectivity.

Functionalization of the Benzyl (B1604629) Group: The phenyl ring of the benzyl substituent could undergo its own electrophilic substitution reactions. Furthermore, the benzylic position could be a site for radical or oxidative functionalization.

Amine-Directed Reactions: The secondary amine itself can be a target for further reactions, such as acylation to form amides or reaction with other electrophiles.

Chiral Applications: The carbon atom attached to the nitrogen, benzyl, and 3-methylbutyl groups is a chiral center. Synthesis of enantiomerically pure forms of this compound could lead to its use as a chiral auxiliary or as a precursor for stereoselective catalysts and pharmaceuticals.

Opportunities for Novel Synthetic Methodologies

While classical methods like reductive amination could produce this compound, modern synthetic chemistry offers more elegant and efficient alternatives that are yet to be applied to this specific molecule.

| Synthetic Strategy | Description | Potential Advantages | Key Precursors for this compound |

| Catalytic N-Alkylation | Reaction of an amine with an alcohol via a "borrowing hydrogen" mechanism, often catalyzed by iridium or copper complexes. acs.orgrsc.org | High atom economy (water is the only byproduct), environmentally friendly. | Aniline and 1-phenyl-4-methylpentan-2-ol, or 3-methylbutan-1-amine and benzyl alcohol. |

| Photocatalytic C-N Coupling | Visible-light-induced N-alkylation using photocatalysts, avoiding the need for metals or high temperatures. rsc.org | Mild reaction conditions, sustainable energy source. | Aniline and a suitable alkylating agent derived from 1-phenyl-4-methylpentan-2-ol. |

| Gold-Catalyzed Synthesis | Domino reactions catalyzed by gold complexes can construct substituted anilines from multiple simple components. researchgate.netrsc.org | Rapid construction of molecular complexity in a modular fashion. | Could potentially be assembled from simpler alkynes and amines. |

| Palladium-Catalyzed Cross-Coupling | Reactions like the Buchwald-Hartwig amination can form the N-aryl bond. | Wide functional group tolerance and applicability. | Bromobenzene and (1-benzyl-3-methylbutyl)amine. |

Optimizing these modern methodologies for the synthesis of this compound could provide a scalable and efficient route to this and related bulky aniline derivatives.

Prospects for Advanced Materials and Catalytic Applications

The unique steric and electronic properties of this compound make it a promising candidate for applications in materials science and catalysis.

Advanced Polymers: Polymerization of this compound could lead to a new type of polyaniline derivative. The bulky, non-polar substituent would likely increase the polymer's solubility in common organic solvents, a significant advantage over the largely insoluble parent PANI. rsc.org This could facilitate the processing of the polymer into uniform thin films for applications in electronic devices and sensors. rsc.org

Novel Ligands for Catalysis: The secondary amine can act as a coordinating ligand for transition metals. The substantial steric bulk around the nitrogen donor atom could be highly influential in asymmetric catalysis, potentially creating a chiral pocket that enforces high stereoselectivity in reactions.

Stabilizers and Antioxidants: Aniline derivatives are used as antioxidants in rubber and other polymers. wikipedia.org The specific structure of this compound might confer enhanced stability or performance in such applications due to its lipophilic nature and hindered amine group.

Challenges and Outlook for the Field of Substituted Aniline Chemistry

The chemistry of substituted anilines is a mature field, yet it continues to evolve, facing several challenges and offering exciting future prospects.

Challenges:

Sustainable Synthesis: A primary challenge is the continued development of synthetic methods that are environmentally benign, avoiding toxic reagents, precious metal catalysts, and high-pressure conditions. nih.gov

Selectivity: Achieving perfect selectivity in aniline functionalization (e.g., mono- vs. poly-alkylation or controlling regioselectivity in electrophilic substitution) remains a key objective. google.com

Metabolic Toxicity: In medicinal chemistry, the aniline motif is often a "structural alert" due to its potential for metabolic oxidation into reactive, toxic species. nih.govacs.org A significant challenge is to design aniline-containing drugs with improved safety profiles or to develop effective non-aniline isosteres. nih.govcresset-group.com

Outlook:

New Catalytic Frontiers: The future will likely see the increased use of photocatalysis, biocatalysis, and earth-abundant metal catalysts for aniline synthesis and derivatization. rsc.orgnih.gov

Functional Materials: The demand for smart materials will drive research into new aniline-based polymers for flexible electronics, sensors, and energy storage. rsc.orgchemistryworld.com